molecular formula C19H15N3O4S2 B2965511 N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide CAS No. 898441-28-6

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Cat. No.: B2965511
CAS No.: 898441-28-6
M. Wt: 413.47
InChI Key: JUMFUIKUBRFYPN-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide (CAS 898441-28-6) is a benzenesulfonamide derivative with the molecular formula C19H15N3O4S2 and a molecular weight of 413.47 g/mol . This chemical is offered for research purposes, with suppliers listing quantities from 1mg to 10mg and a purity of 90% or higher . Benzenesulfonamide analogs are a significant area of investigation in medicinal chemistry, with recent scientific studies highlighting their role as kinase inhibitors and their promising anticancer properties . Specifically, research indicates that such compounds can exhibit inhibitory activities in cell-based assays, suggesting potential for use in oncology research, such as in the study of glioblastoma (GBM) . The structure of this compound, which integrates a cyanothiophene group, is characteristic of molecules studied for their potential to interact with specific biological targets. This product is intended for research purposes in laboratory settings only. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-26-16-5-7-17(8-6-16)28(24,25)22-15-4-2-3-13(11-15)18(23)21-19-14(12-20)9-10-27-19/h2-11,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFUIKUBRFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Sulfonamide formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.

    Coupling reactions: The final step involves coupling the thiophene derivative with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Substituted Benzamides

Several analogs share the benzamide core but differ in sulfonamide substituents:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-Cyanothiophen-2-yl, 3-(4-methoxybenzenesulfonamido) C₁₉H₁₄N₃O₄S₂ Dual electronic effects (methoxy donor, sulfonamido/cyano acceptor)
N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide 4-(3,5-Dimethylpiperidinyl sulfonyl) C₂₀H₂₀N₄O₄S₂ Bulky piperidinyl group enhances steric hindrance; potential for improved selectivity
4-(N-Benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide 4-(Benzyl-ethylsulfamoyl) C₂₄H₂₂N₄O₄S₂ Lipophilic benzyl group may improve membrane permeability
N-[(4-Methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide 3-(Phenyl/propenyl sulfamoyl), 4-methoxybenzyl C₂₄H₂₄N₂O₄S Bulky sulfamoyl substituents; propenyl group introduces unsaturation

Key Observations :

  • The target compound’s 4-methoxybenzenesulfonamido group offers a balance of hydrogen-bonding capacity (via sulfonamido) and moderate lipophilicity (via methoxy), distinguishing it from analogs with bulkier (e.g., piperidinyl) or more lipophilic (e.g., benzyl) substituents .
  • Substituting the sulfonamide’s nitrogen with cyclic (piperidinyl) or aromatic (benzyl) groups may alter target affinity. For instance, dimethylpiperidinyl analogs could exhibit enhanced selectivity for sterically constrained binding pockets .
Anti-Oxidant Benzamide Derivatives

While the target compound’s activity is unspecified, structurally related benzamides demonstrate anti-oxidant efficacy:

Compound Name Substituents Anti-Oxidant Activity (% Inhibition) Reference
H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide) 4-Methoxyphenyl carbonothioyl 87.7%
Target Compound 4-Methoxybenzenesulfonamido Not reported

Key Observations :

  • The methoxy group in H10 correlates with high anti-oxidant activity, suggesting that the target’s 4-methoxybenzenesulfonamido group may confer similar benefits. However, the sulfonamido linkage in the target (vs.
Heterocyclic Modifications

Heterocyclic substituents in benzamide derivatives influence electronic and steric properties:

Compound Name Heterocycle Molecular Formula Key Features Reference
Target Compound 3-Cyanothiophene C₁₉H₁₄N₃O₄S₂ Cyano group enhances electron-withdrawing effects; thiophene enables π-π stacking
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide Benzothiazole C₂₇H₂₇N₃O₄S₂ Benzothiazole increases planarity and aromatic interactions
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazole C₂₄H₂₀N₂O₂S Non-planar dihydrothiazole may reduce target affinity

Key Observations :

  • The cyanothiophene in the target compound provides a compact heterocycle with strong electron-withdrawing effects, contrasting with benzothiazole’s extended aromatic system. This difference may influence binding to enzymes like cyclooxygenase or kinases .

Physicochemical and Electronic Properties

The target compound’s methoxy group (electron-donating) and sulfonamido/cyano groups (electron-withdrawing) create a polarized electronic environment.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a complex organic compound characterized by its unique combination of functional groups, which positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O3_{3}S, with a molecular weight of approximately 262.31 g/mol. The structure features a thiophene ring substituted with a cyano group and a sulfonamide moiety linked to a methoxybenzene group. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily revolves around its potential as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various solid tumors. Inhibition of CA IX disrupts pH regulation within tumor cells, leading to reduced cell proliferation and enhanced apoptosis. This mechanism positions the compound as a promising candidate in cancer therapy.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. For instance, it was tested on human lung cancer cell lines A549, HCC827, and NCI-H358, employing both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated significant cytotoxic effects, with IC50_{50} values demonstrating higher efficacy in 2D assays compared to 3D models.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5495.12 ± 0.2515.34 ± 1.12
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings underscore the compound's potential as an effective antitumor agent, although further optimization may be required to enhance selectivity and reduce toxicity to normal cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been investigated for its antimicrobial activity against various pathogens such as E. coli and S. aureus. Preliminary results suggest that it exhibits moderate antibacterial effects, indicating its potential utility in treating bacterial infections.

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds reveals that while many share the sulfonamide moiety, the unique combination of functional groups in this compound enhances its biological activity significantly.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-cyanothiophen-2-yl)-benzamideContains cyano and thiophene groupsPotential enzyme inhibitors
4-cyano-N-(2,5-dimethylfuran-3-yl)methanesulfonamideSimilar sulfonamide moietyAntiviral activity against influenza
This compound Contains methoxy substituentPromising antitumor and antimicrobial properties

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